molecular formula C20H14N2Na2O11S3 B1142854 CID 137221322 CAS No. 165660-27-5

CID 137221322

Cat. No.: B1142854
CAS No.: 165660-27-5
M. Wt: 600.5 g/mol
InChI Key: PPLGBYKWDBFHQY-UHFFFAOYSA-N
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Description

Hydroxy naphthol blue disodium salt (HNBD, CAS No. 165660-27-5) is a metallochromic indicator widely used in complexometric titrations and biochemical assays. Its molecular formula is C₂₀H₁₄N₂Na₂O₁₁S₃ (MW: 600.495 g/mol), featuring three sulfonic acid groups and two sodium ions that enhance solubility in aqueous solutions . Structurally, it is the disodium salt of 1-(2-naphtholazo-3,6-disulfonic acid)-2-naphthol-4-sulfonic acid .

Properties

CAS No.

165660-27-5

Molecular Formula

C20H14N2Na2O11S3

Molecular Weight

600.5 g/mol

IUPAC Name

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;

InChI Key

PPLGBYKWDBFHQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Comparison with Similar Compounds

Key Properties:

  • pH Range : 12–13, ideal for high-precision calcium determination in alkaline conditions .
  • Color Transition : Pink (in the presence of Ca²⁺) to blue (with excess EDTA) .
  • Applications: Calcium quantification in meat products and biocementation studies via EDTA titration . Molecular biology (e.g., loop-mediated isothermal amplification (LAMP) assays, though primarily its non-sodium form is used here) .

Comparison with Similar Compounds

Eriochrome Black T

Parameter Hydroxy Naphthol Blue Disodium Salt Eriochrome Black T
pH Range 12–13 7.5–10.5
Calcium Recovery ~90% (slightly lower accuracy) Highest accuracy (>90%)
Application Suitability Preferred in high-pH systems (e.g., meat MSM analysis) Limited by narrower pH compatibility
Structural Difference Contains sulfonic acid groups and sodium ions Triphenylmethane backbone with nitro groups

Key Insight : While Eriochrome Black T offers superior accuracy in calcium titration, HNBD is favored in high-pH environments (e.g., pH 12–13) due to its optimized pH range .

Hydroxy Naphthol Blue (Non-Disodium Form)

Parameter Hydroxy Naphthol Blue Disodium Salt Hydroxy Naphthol Blue (HNB)
Solubility Enhanced due to sodium ions Lower solubility in aqueous solutions
Primary Use EDTA titrations LAMP assays (colorimetric endpoint detection)
pH Sensitivity Active in pH 12–13 Used in neutral-to-alkaline LAMP buffers

Key Insight: The disodium form’s solubility and pH stability make it suitable for titrations, whereas non-sodium HNB is adapted for molecular diagnostics due to its compatibility with isothermal amplification conditions .

Naphthol AS-MX Phosphate Disodium Salt

Parameter Hydroxy Naphthol Blue Disodium Salt Naphthol AS-MX Phosphate Disodium Salt
Application Calcium chelation Fluorescent in situ hybridization (FISH)
Detection Method Visible color change Fluorescence (633 nm excitation)
Chemical Class Azo dye with sulfonate groups Naphthol phosphate derivative

Key Insight : Naphthol AS-MX serves specialized roles in fluorescence-based staining, contrasting with HNBD’s broad use in quantitative titrations .

Fast Blue BB Salt

Parameter Hydroxy Naphthol Blue Disodium Salt Fast Blue BB Salt
Function Metallochromic indicator Chromogenic substrate for alkaline phosphatase
Output Signal Colorimetric (pink → blue) Brightfield blue stain; fluorescent under 633 nm
Synergy Used alone in titrations Paired with Naphthol AS-MX in FISH

Key Insight : Fast Blue BB Salt is niche to enzymatic staining, while HNBD is a standalone titrant in calcium analysis .

Performance Metrics in Calcium Titration

A comparative study of calcium determination in meat-derived mechanically separated meat (MSM) revealed:

Indicator Recovery Rate (%) pH Compatibility
Hydroxy Naphthol Blue Disodium Salt >90 12–13
Eriochrome Black T >90 7.5–10.5
Hydroxy Naphthol Blue >90 Not specified

Despite comparable recovery rates, HNBD’s high-pH suitability reduces interference from competing ions (e.g., Mg²⁺), making it preferable in alkaline matrices .

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